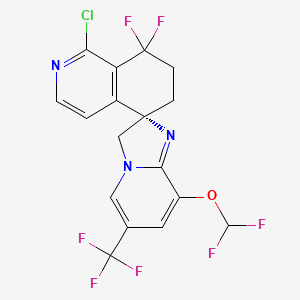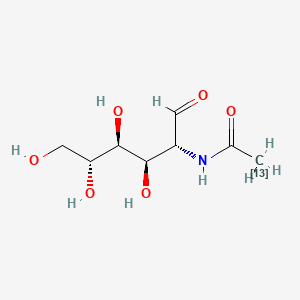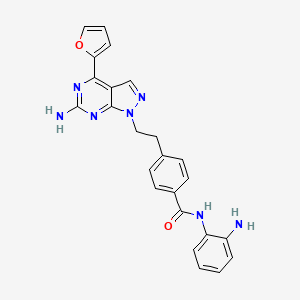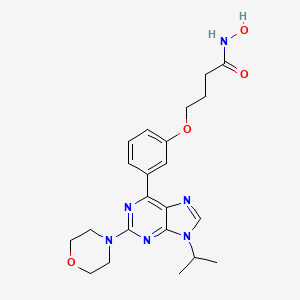
Hif-2|A-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hif-2|A-IN-8 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumor progression . This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hif-2|A-IN-8 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties . Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure the compound meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Hif-2|A-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced stability, solubility, and biological activity .
Aplicaciones Científicas De Investigación
Hif-2|A-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the role of HIF-2α in various biochemical pathways . In biology, it helps researchers understand the mechanisms of hypoxia response and its impact on cellular functions . In medicine, this compound is being investigated for its potential to treat cancers that exhibit high levels of HIF-2α activity . Additionally, it has industrial applications in the development of new therapeutic agents and diagnostic tools .
Mecanismo De Acción
Hif-2|A-IN-8 exerts its effects by selectively inhibiting HIF-2α, thereby disrupting the transcriptional activation of hypoxia-responsive genes . This inhibition affects various molecular targets and pathways involved in angiogenesis, erythropoiesis, and tumor progression . By blocking HIF-2α activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
Comparación Con Compuestos Similares
Hif-2|A-IN-8 is unique compared to other HIF inhibitors due to its high selectivity for HIF-2α . Similar compounds include HIF-1α inhibitors and other HIF-2α inhibitors, such as PT2385 . While HIF-1α inhibitors target a different isoform of the hypoxia-inducible factor, this compound specifically targets HIF-2α, making it more suitable for cancers that predominantly rely on HIF-2α activity . This selectivity enhances its therapeutic potential and reduces off-target effects .
Propiedades
Fórmula molecular |
C17H11ClF7N3O |
|---|---|
Peso molecular |
441.7 g/mol |
Nombre IUPAC |
(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |
Clave InChI |
OARXSQSRBRVMQA-OAHLLOKOSA-N |
SMILES isomérico |
C1CC(C2=C([C@]13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
SMILES canónico |
C1CC(C2=C(C13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)

![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)




![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
